

Alafosfalin structure activity relationship

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Compound Focus: Alafosfalin

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Introduction and Significance

Alafosfalin (L-alanyl-L-1-aminoethylphosphonic acid) represents a class of synthetic antibacterial agents known as **phosphonopeptides** [1] [2]. These compounds were strategically designed as inhibitors of bacterial cell wall biosynthesis, utilizing a unique "**warhead and delivery**" system where the antibacterial component is covalently linked to amino acids to facilitate uptake via bacterial peptide transport systems [3]. The rationale behind their development stems from targeting the essential steps in peptidoglycan synthesis, specifically alanine racemase activity, which is crucial for producing D-alanine, an essential component of the bacterial cell wall [3] [2].

In light of increasing antimicrobial resistance, particularly among carbapenemase-producing Enterobacterales (CPE), methicillin-resistant *Staphylococcus aureus* (MRSA), and glycopeptide-resistant enterococci (GRE), there has been renewed interest in revisiting phosphonopeptides like **alafosfalin** as potential therapeutic options for multidrug-resistant infections [3].

Molecular Architecture and Mechanism of Action

Core Structural Components

Alafosfalin consists of two primary components:

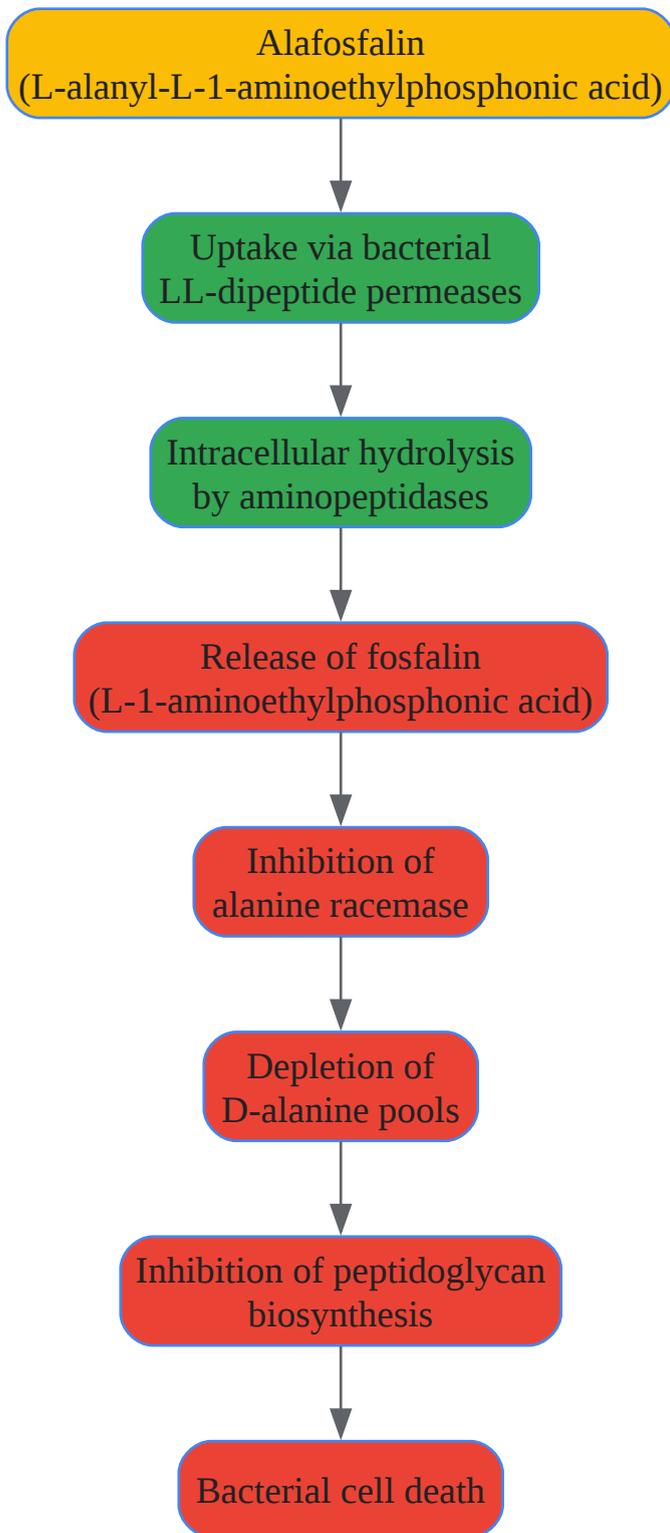
- **L-alanyl residue:** Serves as the carrier portion facilitating transport into bacterial cells
- **L-1-aminoethylphosphonic acid (fosfalin):** The active phosphonate "warhead" that inhibits cell wall synthesis [1] [2]

This dipeptide mimetic is actively transported into bacterial cells via **LL-dipeptide permeases** [3]. Once inside, intracellular hydrolysis by aminopeptidases cleaves the peptide bond, releasing the active moiety fosfalin (L-1-aminoethylphosphonic acid) [3]. Fosfalin then acts as a potent inhibitor of **alanine racemase**, preventing the conversion of L-alanine to D-alanine [3]. Since D-alanine is an essential constituent for peptidoglycan cross-linking, its depletion leads to impaired cell wall synthesis and ultimately bacterial cell death [3].

Table 1: Key Structural Features and Their Functional Roles in **Alafosfalin**

Structural Component	Chemical Description	Functional Role
L-alanyl residue	Natural amino acid	Facilitates transport via bacterial dipeptide permeases
Peptide bond	-CO-NH- linkage	Cleaved by intracellular bacterial aminopeptidases
L-1-aminoethylphosphonic acid	Phosphonic acid analog of alanine	Inhibits alanine racemase after release
C-P bond	Direct carbon-phosphorus bond	Confers metabolic stability against hydrolysis

The following diagram illustrates the mechanism of action of **alafosfalin** from cellular uptake to bacterial cell death:



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*Mechanism of antibacterial action of **alafosfalin***

Structure-Activity Relationship Analysis

Stereochemical Requirements

Extensive SAR studies have revealed that **L-stereochemistry is generally required for both components** of the phosphonodipeptide to maintain antibacterial activity [4] [5]. Modifications to the L-Ala(P) moiety typically result in diminished activity, though phosphonate analogues of L-phenylalanine [L-Phe(P)] and L-serine [L-Ser(P)] yield weakly active compounds L-Ala-L-Phe(P) and L-Ala-L-Ser(P) [4] [5].

Amino Acid Substitutions

Systematic variation of the L-alanyl residue has demonstrated that replacement with other amino acids can significantly impact both potency and antibacterial spectrum [1] [6]:

- **L-Norvaline (L-Nva) substitution** produces L-Nva-L-Ala(P), which exhibits enhanced in vitro activity compared to the parent compound [4] [5]
- Certain modifications yield dipeptides with **broader antibacterial spectra**, including activity against *Pseudomonas aeruginosa*, which is not covered by **alafosfalin** itself [1] [6]
- Specific substitutions can improve **in vivo efficacy** when administered orally, though most active phosphonodipeptides show superior performance with parenteral administration [1] [6]

Oligopeptide Extensions

Phosphono-oligopeptides demonstrate interesting properties that differ from their dipeptide precursors:

- Compounds like (L-Ala)₂-L-Ala(P) exhibit **broader in vitro antibacterial spectra** against additional pathogens including *Haemophilus influenzae*, *Streptococcus faecalis*, and *Streptococcus pneumoniae* [1] [6]
- However, this expanded in vitro activity often **does not translate to in vivo efficacy** due to rapid metabolic cleavage to the parent dipeptide [4] [5]
- **Stabilized oligopeptides** such as Sar-L-Nva-L-Nva-L-Ala(P) have been developed with enhanced in vivo potency and broader antibacterial spectrum [4] [5]

Table 2: Activity Spectrum of **Alafosfalin** Against Contemporary Bacterial Pathogens

Bacterial Category	Representative Pathogens	MIC ₉₀ (mg/L)	Potency Compared to Fosfomycin
Gram-negative Bacteria			
<i>Escherichia coli</i> (including CPE)	53 isolates (35 carbapenemase producers)	0.25	4-fold more active
<i>Klebsiella pneumoniae</i>	87% of isolates	8	Variable
<i>Enterobacter cloacae</i>	27 isolates	4	16-fold more active
Gram-positive Bacteria			
Methicillin-resistant <i>Staphylococcus aureus</i> (MRSA)	37 isolates	8	Comparable
Glycopeptide-resistant <i>Enterococcus faecium</i>	34 isolates (31 glycopeptide-resistant)	32	Di-alanyl fosfalin more potent (MIC ₉₀ = 4 mg/L)

Experimental Protocols for Key Assays

In Vitro Antibacterial Susceptibility Testing

Objective: Determine minimum inhibitory concentrations (MICs) of phosphonopeptides against bacterial isolates [3].

Methodology:

- Prepare serial two-fold dilutions of phosphonopeptides in appropriate broth media (Mueller-Hinton broth recommended)
- Standardize bacterial inoculum to approximately 5×10^5 CFU/mL
- Incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours
- Determine MIC as the lowest concentration completely inhibiting visible growth
- Include quality control strains according to CLSI/EUCAST guidelines

Chequerboard Synergy Testing

Objective: Evaluate synergistic interactions between **alafosfalin** and conventional antibiotics (e.g., meropenem) against multidrug-resistant pathogens [3].

Methodology:

- Prepare two-dimensional arrays of antibiotic combinations in microtiter plates
- **Alafosfalin** concentrations typically range from 0.125-8 mg/L
- Meropenem concentrations typically range from 0.06-32 mg/L
- Calculate fractional inhibitory concentration index (FICI) where:
 - $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$
 - $FICI \leq 0.5$ indicates synergy [3]

In Vivo Efficacy Models

Objective: Assess in vivo antibacterial activity in infected animal models [1] [6].

Methodology:

- Utilize murine septicemia models with clinical isolates (e.g., *E. coli*, *K. pneumoniae*)
- Administer phosphonopeptides via oral or parenteral routes at various time points post-infection
- Monitor survival rates or bacterial loads in target organs
- Compare efficacy to parent compounds and standard antibiotics

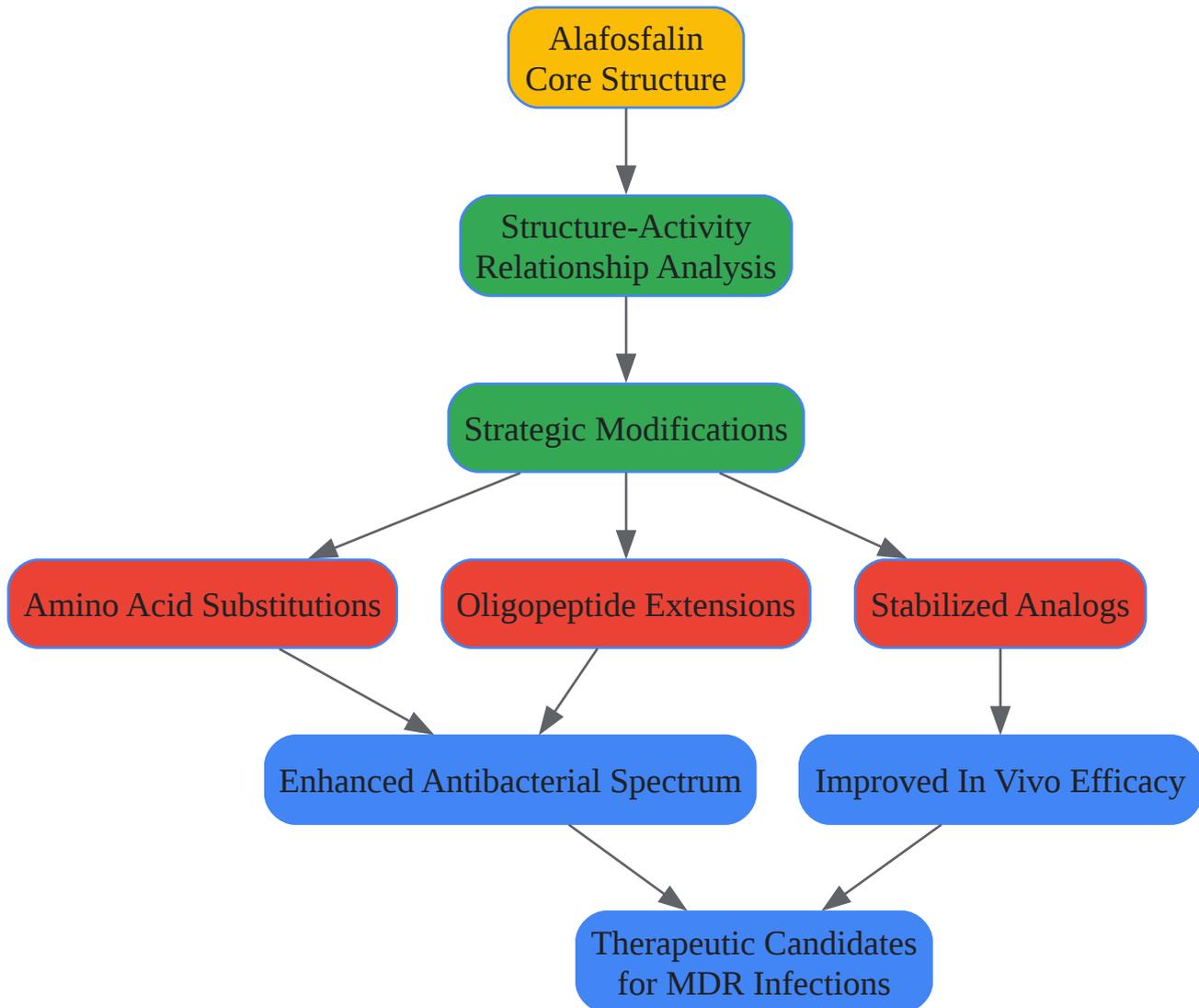
Contemporary Research and Therapeutic Potential

Recent investigations have revealed that **alafosfalin** demonstrates promising activity against contemporary multidrug-resistant pathogens [3]:

- **Synergy with β -lactams:** Against carbapenemase-producing Enterobacterales, **alafosfalin** exhibits synergy with meropenem in 16 of 20 isolates (80%) as determined by $FICI \leq 0.5$ [3]
- **Activity against MRSA:** **Alafosfalin** exhibits moderate activity ($MIC_{90} = 8$ mg/L) with slightly enhanced potency observed for β -chloro-L-alanyl- β -chloro-L-alanine ($MIC_{90} = 4$ mg/L) [3]
- **Potent anti-enterococcal activity:** Di-alanyl fosfalin demonstrates exceptional activity against glycopeptide-resistant enterococci ($MIC_{90} = 0.5$ mg/L for *E. faecalis* and 2 mg/L for *E. faecium*),

representing a 16-256-fold improvement over **alafosfalin** [3]

The following diagram illustrates the strategic approach to developing phosphonopeptides with enhanced therapeutic potential:



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Rational development path for enhanced phosphonopeptides

Conclusion and Future Perspectives

The structure-activity relationship of **alafosfalin** reveals a sophisticated molecular design that effectively targets bacterial cell wall biosynthesis through a unique transport-activated mechanism. Key structural features essential for antibacterial activity include the L-stereochemistry of both components, specific amino acid substitutions that modulate potency and spectrum, and oligopeptide extensions that can broaden activity despite metabolic stability challenges.

Contemporary research demonstrates that phosphonopeptides retain clinically relevant activity against modern multidrug-resistant pathogens, particularly when used in combination with other antibiotics. The development of stabilized analogs and strategic combinations may position this class of antibacterial agents as valuable therapeutic options in the ongoing battle against antimicrobial resistance.

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